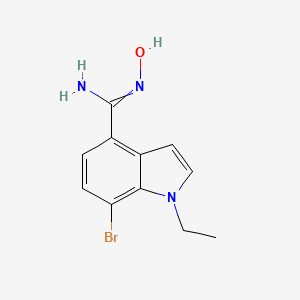

7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide

Description

Properties

Molecular Formula |

C11H12BrN3O |

|---|---|

Molecular Weight |

282.14 g/mol |

IUPAC Name |

7-bromo-1-ethyl-N'-hydroxyindole-4-carboximidamide |

InChI |

InChI=1S/C11H12BrN3O/c1-2-15-6-5-7-8(11(13)14-16)3-4-9(12)10(7)15/h3-6,16H,2H2,1H3,(H2,13,14) |

InChI Key |

OQAXNIXOLVZUNU-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC2=C(C=CC(=C21)Br)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The starting material is often a 7-bromo-1H-indole-4-carbonitrile or a related 7-bromoindole derivative with a functional group at position 4 amenable to conversion into a carboximidamide.

- The 7-bromo substitution is introduced via electrophilic aromatic substitution or by using pre-brominated indole derivatives.

- The N-ethylation can be achieved by alkylation of the indole nitrogen with ethyl halides under basic conditions.

Conversion of Nitrile to Carboximidamide

The key functional group transformation is the conversion of the nitrile group at position 4 to the carboximidamide. This is typically performed by reaction with hydroxylamine or related reagents under controlled conditions.

Typical Reaction Conditions and Yields

A representative procedure adapted from related indole carboximidamide syntheses is as follows:

Reaction Scheme Overview

A generalized synthetic scheme for 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide is:

- Starting material: 7-Bromo-1H-indole-4-carbonitrile

- N-ethylation: Treatment with ethyl bromide and base → 7-Bromo-1-ethyl-1H-indole-4-carbonitrile

- Amidoxime formation: Reaction with hydroxylamine hydrochloride and sodium carbonate in ethanol → 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide

- Purification: Silica gel chromatography to isolate pure product

Characterization Data

Characterization of the synthesized compound typically includes:

- Melting point: Often > 190 °C for similar amidoximes.

- [^1H NMR](pplx://action/followup): Signals corresponding to the indole aromatic protons, ethyl group (triplet and quartet for CH3 and CH2), and characteristic NH and OH protons (singlets around 9-11 ppm).

- High-resolution mass spectrometry (HRMS): Confirms molecular weight consistent with C, H, Br, N, O composition.

- Chromatographic behavior: Rf values depend on solvent system, e.g., hexane/ethyl acetate mixtures.

Summary Table of Key Preparation Steps

Research Findings and Notes

- The hydroxylamine-mediated conversion of nitriles to amidoximes is a well-established method for preparing N-hydroxy carboximidamides, applicable to indole derivatives with nitrile substituents.

- The bromo substituent at position 7 remains stable under the reaction conditions for N-ethylation and amidoxime formation.

- The N-ethylation step is generally straightforward and high-yielding, using alkyl halides under basic conditions.

- Purification by silica gel chromatography is effective for isolating pure compounds.

- Yields for the amidoxime formation step may vary depending on substrate and reaction scale but are typically moderate to good.

- Spectroscopic data (NMR, HRMS) confirm the structural integrity of the final compound.

Chemical Reactions Analysis

7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide undergoes various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its reduced forms.

Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Cycloaddition: The indole ring can participate in cycloaddition reactions, forming complex heterocyclic structures

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts like palladium on carbon. Major products formed from these reactions include oxo derivatives, reduced forms, and substituted indole derivatives.

Scientific Research Applications

7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound binds to specific receptors or enzymes, inhibiting their activity and leading to therapeutic effects.

Pathways: It may interfere with cellular pathways involved in cell proliferation, apoptosis, and immune response, thereby exerting its biological effects

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related indole/indazole derivatives:

Key Observations:

- Halogen Position : Bromine at position 7 (target) vs. 4 () or 5 () alters electronic effects and steric interactions. Bromine’s polarizability may enhance binding to hydrophobic pockets in biological targets compared to chlorine () .

- Functional Groups : The N-hydroxy carboximidamide group in the target and ’s compound may act as a metal-chelating pharmacophore or mimic nitric oxide synthase substrates. In contrast, the carboxylic acid group in ’s compound introduces acidity and hydrogen-bonding capacity .

- Core Structure : Indazole () vs. indole (target) affects aromatic π-stacking and hydrogen-bonding patterns due to the additional nitrogen in indazole .

Biological Activity

7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the indole family, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide, supported by detailed research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C11H12BrN3O |

| Molecular Weight | 284.14 g/mol |

| IUPAC Name | 7-bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide |

| Canonical SMILES | CC(C1=CC2=C(NC(=N)C(=C2C=C1)O)C(=N)N)Br |

Anticancer Activity

Recent studies have indicated that 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide exhibits significant antiproliferative activity against various cancer cell lines. In a comparative study, the compound was tested against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines. The results demonstrated a median inhibitory concentration (IC50) ranging from 20 nM to 80 nM across these cell lines, indicating potent anticancer properties, particularly in the MCF-7 line where it showed an IC50 of 25 nM .

The mechanism of action for 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide involves the induction of apoptosis in cancer cells. This is primarily mediated through the activation of caspase pathways, leading to programmed cell death. The compound has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, thus tipping the balance towards apoptosis .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures treated with lipopolysaccharide (LPS). The observed reduction was dose-dependent, with a notable effect at concentrations as low as 10 µM .

Case Study 1: In Vivo Efficacy in Tumor Models

A recent in vivo study utilized xenograft models to assess the efficacy of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide in tumor growth inhibition. Mice implanted with MCF-7 cells were treated with varying doses of the compound. Results indicated a significant reduction in tumor volume compared to control groups, with a maximum inhibition rate of approximately 70% at a dose of 50 mg/kg administered bi-weekly over four weeks .

Case Study 2: Safety Profile Assessment

Toxicological assessments were conducted to evaluate the safety profile of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide. The compound was administered to healthy rodents at escalating doses. Notably, no significant adverse effects were observed at doses up to 100 mg/kg, suggesting a favorable safety margin for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.